

# 2,6-Difluoro-3-methoxyaniline as a chemical intermediate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,6-Difluoro-3-methoxyaniline

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An In-Depth Technical Guide to **2,6-Difluoro-3-methoxyaniline**: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,6-Difluoro-3-methoxyaniline**, a strategically substituted aromatic amine, represents a valuable and highly versatile building block in the synthesis of complex organic molecules. The unique arrangement of its functional groups—two ortho-fluorine atoms flanking an amine, and a meta-methoxy group—imparts a distinct electronic and steric profile that is increasingly sought after in medicinal chemistry and materials science. The fluorine substituents can enhance metabolic stability, modulate basicity ( $pK_a$ ) of the aniline nitrogen, and introduce novel non-covalent interactions for molecular recognition in biological targets. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of **2,6-Difluoro-3-methoxyaniline**, offering field-proven insights for its effective utilization in research and development.

## Core Chemical Identity and Physicochemical Properties

**2,6-Difluoro-3-methoxyaniline**, also known as 3-Amino-2,4-difluoroanisole or 2,6-Difluoro-m-anisidine, is a substituted aniline that serves as a key chemical intermediate.<sup>[1]</sup> Its structure is

notable for the presence of fluorine atoms, which are critical in modifying the properties of target molecules in drug discovery.[2]

Property	Value	Source(s)
CAS Number	144851-62-7	[1][3]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> NO	[3]
Molecular Weight	159.14 g/mol	
Appearance	Clear colorless to pale orange liquid	[4][5]
Purity (Typical)	≥96-97%	[1][4]
Refractive Index	1.5210-1.5260 (@ 20°C)	[4][5]
Synonyms	3-Amino-2,4-difluoroanisole, 2,6-Difluoro-m-anisidine	[1]

## Predicted Spectroscopic Profile

While extensive published spectra are not readily available, the following characteristics can be predicted based on its structure:

- <sup>1</sup>H NMR: Protons on the aromatic ring will appear as multiplets, with coupling to both adjacent protons and fluorine atoms. The methoxy group will present as a singlet around 3.8-4.0 ppm, and the amine protons will show a broad singlet.
- <sup>13</sup>C NMR: The carbon atoms attached to fluorine will show large one-bond C-F coupling constants. The aromatic region will display six distinct signals.
- <sup>19</sup>F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms, each showing coupling to adjacent protons.
- Mass Spectrometry (EI): The molecular ion peak (M<sup>+</sup>) would be observed at m/z = 159, corresponding to the molecular weight.

# Synthesis and Manufacturing Considerations

Detailed, large-scale manufacturing protocols for **2,6-Difluoro-3-methoxyaniline** are not widely published in peer-reviewed literature, likely due to their proprietary nature. However, a logical and robust synthetic route can be devised from commercially available starting materials, leveraging well-established organic transformations. The most plausible approach involves the nitration of a difluoroanisole precursor followed by the reduction of the nitro group.

## Proposed Synthetic Pathway

A reliable synthesis begins with 2,4-difluoroanisole. The key steps are regioselective nitration, followed by a standard reduction to yield the target aniline.



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Caption: Proposed synthetic workflow for **2,6-Difluoro-3-methoxyaniline**.

## Protocol: Laboratory-Scale Synthesis

This protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding.

### Step 1: Nitration of 2,4-Difluoroanisole

- Rationale:** The methoxy group is a strong ortho-, para-director. In 2,4-difluoroanisole, the positions ortho and para to the methoxy group are C2 and C4 (blocked by fluorine) and C6. The position ortho to the methoxy and meta to both fluorines (C5) is the most sterically accessible and electronically favorable position for nitration. Standard nitrating conditions ( $\text{HNO}_3/\text{H}_2\text{SO}_4$ ) are effective for this transformation.
- Setup:** In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice/salt bath to -5 to 0 °C.

- Reaction: Charge the flask with 2,4-difluoroanisole (1.0 eq). Slowly add concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , 3.0 eq) while maintaining the internal temperature below 10 °C.
- Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid ( $\text{HNO}_3$ , 1.1 eq) to concentrated  $\text{H}_2\text{SO}_4$  (1.5 eq) at 0 °C. Add this mixture dropwise to the anisole solution over 1 hour, ensuring the temperature does not exceed 5 °C.
- Quenching & Isolation: After the addition is complete, allow the reaction to stir for an additional 2 hours at 0-5 °C. Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2,4-Difluoro-5-nitroanisole, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
- Validation: The intermediate should be characterized by  $^1\text{H}$  NMR and melting point to confirm its identity and purity before proceeding.

#### Step 2: Reduction of 2,4-Difluoro-5-nitroanisole

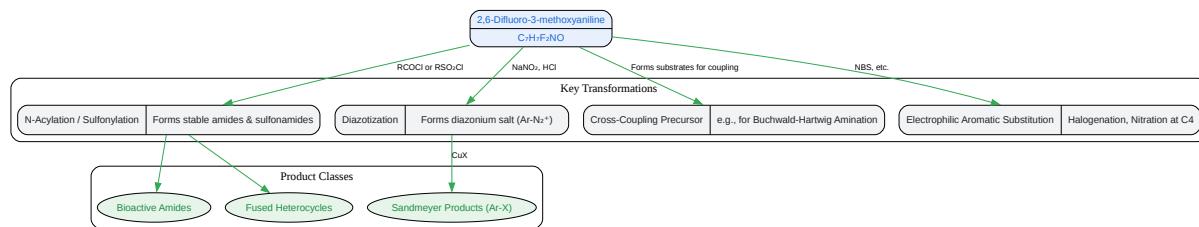
- Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Reduction with iron powder in the presence of an acid (like HCl or acetic acid) is a cost-effective and reliable method. Alternatively, catalytic hydrogenation ( $\text{H}_2$  over Pd/C) offers a cleaner reaction profile with high efficiency.
- Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the synthesized 2,4-Difluoro-5-nitroanisole (1.0 eq), ethanol, and water (5:1 v/v).
- Reaction: Add iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (HCl, 0.2 eq). Heat the mixture to reflux (approx. 80-85 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.
- Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. The

crude product can be further purified by vacuum distillation or column chromatography to yield pure **2,6-Difluoro-3-methoxyaniline**.

- Validation: Final product identity and purity should be confirmed by NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ), GC-MS, and refractive index measurement.[4][5]

## Chemical Reactivity and Synthetic Utility

The reactivity of **2,6-Difluoro-3-methoxyaniline** is governed by the interplay of its three substituents. The amine group is a potent nucleophile and activating group, while the methoxy group is also activating. The two ortho-fluorine atoms are strongly deactivating via induction but also exert significant steric hindrance around the amine, which can be leveraged for selective reactions.



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Caption: Reactivity profile of **2,6-Difluoro-3-methoxyaniline** in synthetic chemistry.

- N-Functionalization: The primary amine readily undergoes acylation with acid chlorides or anhydrides and sulfonylation with sulfonyl chlorides to form highly stable amide and

sulfonamide linkages, respectively. These are cornerstone reactions in the synthesis of many pharmaceutical agents.

- **Diazotization:** Treatment with nitrous acid (generated *in situ* from  $\text{NaNO}_2$  and a strong acid) converts the amine to a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) via Sandmeyer or related reactions.
- **Building Block for Heterocycles:** The aniline functionality is a classic starting point for constructing nitrogen-containing heterocycles, such as quinolines, quinazolines, and benzimidazoles, which are prevalent scaffolds in drug molecules.<sup>[6]</sup>

## Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to optimize their pharmacological profile.<sup>[2]</sup> The 2,6-difluoro substitution pattern is particularly advantageous.

- **Metabolic Blocking:** The fluorine atoms can block sites of oxidative metabolism (cytochrome P450), thereby increasing the drug's half-life.
- **pKa Modulation:** The electron-withdrawing nature of fluorine lowers the basicity of the aniline nitrogen. This tuning of pKa is critical for controlling a molecule's ionization state, which affects its solubility, cell permeability, and target binding.
- **Conformational Control:** The steric bulk of the ortho-fluorines can restrict the rotation of the C-N bond, locking the molecule into a specific, biologically active conformation.
- **Enhanced Binding Affinity:** Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

While specific drugs derived directly from **2,6-Difluoro-3-methoxyaniline** are not extensively documented in public literature, the 2,6-difluorophenyl motif is present in various advanced molecules, such as precursors to PET imaging agents for cancer diagnostics.<sup>[7]</sup> This highlights the value of this substitution pattern in developing targeted therapies.

## Protocol: Exemplary Amide Coupling Reaction

This protocol details the use of **2,6-Difluoro-3-methoxyaniline** as a nucleophile in a standard peptide coupling reaction, a ubiquitous step in modern drug synthesis.

- Setup: In a dry round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), dissolve a carboxylic acid of interest (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Activation: Add a peptide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 15-20 minutes at room temperature to form the activated ester.
- Coupling: Add a solution of **2,6-Difluoro-3-methoxyaniline** (1.05 eq) in the same solvent to the activated ester mixture.
- Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-12 hours), dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Purification: Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. The resulting amide product can be purified by silica gel chromatography or recrystallization.

## Safety, Handling, and Storage

Comprehensive safety data for **2,6-Difluoro-3-methoxyaniline** is limited. However, based on its structure as a substituted aniline, it should be handled with extreme caution. Structurally related compounds are known to be toxic and potentially carcinogenic.[8][9][10]

- Hazard Class: Presumed to be toxic if swallowed, inhaled, or absorbed through the skin.[10] [11] May cause irritation to the skin, eyes, and respiratory system.
- Handling:
  - Always use this chemical within a certified chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
  - Avoid generating aerosols or dust.

- Wash hands thoroughly after handling.
- Storage:
  - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[8\]](#)
  - Keep away from incompatible materials such as strong oxidizing agents and acids.
  - For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

## Conclusion

**2,6-Difluoro-3-methoxyaniline** is a high-value chemical intermediate with a unique substitution pattern that makes it exceptionally useful for the synthesis of advanced pharmaceutical and specialty chemical products. Its strategic combination of fluorine, amine, and methoxy groups provides a powerful tool for chemists to fine-tune molecular properties, from metabolic stability to target affinity. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the development of next-generation molecules.

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- To cite this document: BenchChem. [2,6-Difluoro-3-methoxyaniline as a chemical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138209#2-6-difluoro-3-methoxyaniline-as-a-chemical-intermediate>

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